molecular formula C12H12N2O4 B2797004 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole CAS No. 951923-68-5

3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole

Cat. No.: B2797004
CAS No.: 951923-68-5
M. Wt: 248.238
InChI Key: PLTZVEHLSDYCCQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8-12(9(2)18-13-8)7-17-11-5-3-10(4-6-11)14(15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTZVEHLSDYCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole typically involves the reaction of 3,5-dimethylisoxazole with 4-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of isoxazole compounds exhibit immunosuppressive properties, which can be beneficial for treating autoimmune diseases. For instance, studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in immunomodulation .

Case Study: Immunosuppressive Properties

In a study examining the immunosuppressive effects of various isoxazole derivatives, compounds were tested for their ability to inhibit phytohemagglutinin A-induced PBMC proliferation. The results highlighted significant dose-dependent inhibition, indicating the potential of these compounds in developing new immunomodulatory therapies .

Agricultural Chemistry

The compound is also utilized in agricultural chemistry, where it contributes to the formulation of agrochemicals. Its derivatives are being explored for developing effective pesticides and herbicides aimed at improving crop yields. The incorporation of isoxazole structures into agrochemical formulations has been linked to enhanced efficacy against various pests and diseases affecting crops .

Material Science

In material science, this compound is being investigated for its potential in creating novel materials with specific electronic or optical properties. This includes applications in electronics and photonics, where the unique properties of isoxazole compounds can lead to advancements in device performance and functionality .

Biochemical Research

Researchers employ this compound to study enzyme inhibition and metabolic pathways, aiding in understanding biological processes and disease mechanisms. The ability of isoxazoles to interact with biological targets makes them valuable tools in biochemical research .

Table 1: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic agents; immunosuppressive properties.
Agricultural ChemistryFormulation of effective pesticides and herbicides; improved crop yields.
Material ScienceDevelopment of materials with specific electronic or optical properties.
Biochemical ResearchStudy of enzyme inhibition and metabolic pathways; understanding disease mechanisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques. Its utility enhances the detection and quantification of other compounds within complex mixtures, making it a valuable asset in chemical analysis .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group and the isoxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole
  • CAS Number : 951923-68-5
  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.23 g/mol
  • Purity : ≥95% (commercial grade) .

Structural Features :

  • The compound features a 3,5-dimethylisoxazole core substituted at the 4-position with a (4-nitrophenoxy)methyl group. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Comparison with Structural Analogs

Substituent Position Isomers

Example: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1)

  • Key Difference: Ortho-nitro substitution on the phenoxy group vs. para-nitro in the target compound.
  • Synthetic Accessibility: Ortho-substituted derivatives often require modified reaction conditions due to steric challenges .

Heterocyclic and Aromatic Substituents

Example 1 : 3,5-Dimethyl-4-(pyridin-3-ylethynyl)isoxazole

  • Structure : Ethynylpyridine substituent at the 4-position.
  • Comparison: Reactivity: The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), unlike the nitrophenoxy group. Biological Relevance: Pyridine-containing analogs may exhibit enhanced binding to metal-containing enzymes .

Example 2 : 3,5-Dimethyl-4-[5-morpholine-1-sulfonyl-thiophene-2-yl]isoxazole

  • Structure : Thiophene-sulfonylmorpholine substituent.
  • Comparison: Solubility: The sulfonamide group improves aqueous solubility compared to the hydrophobic nitrophenoxy group. Bioactivity: Sulfonamide derivatives are often explored for antimicrobial or kinase inhibitory activity .

Aliphatic and Cyclic Amine Substituents

Example : 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole (CAS 303985-45-7)

  • Structure : Pyrrolidine-methyl substituent.
  • Pharmacokinetics: Amine-containing analogs may exhibit improved blood-brain barrier penetration .

Sulfur-Containing Derivatives

Example : 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

  • Structure : Thioether-linked chlorophenyl group.
  • Comparison: Oxidative Stability: Thioethers are prone to oxidation, unlike the stable nitrophenoxy group. Metabolism: Sulfur atoms can form disulfide bonds or undergo sulfoxidation, altering metabolic pathways .

Biological Activity

3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole (CAS Number: 951923-68-5) is a synthetic compound characterized by its unique isoxazole ring structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the nitro group and the isoxazole moiety significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₄. The compound features:

  • Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
  • Dimethyl Substituents : Located at the 3 and 5 positions, enhancing electron density.
  • Nitrophenoxy Methyl Group : Positioned at the 4 position, which plays a critical role in its chemical reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
  • Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing binding affinity to biological targets such as enzymes and receptors.
  • Nucleophilic Substitution Reactions : Due to its electron-deficient nature, the isoxazole ring can engage in nucleophilic substitution reactions, potentially altering biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameBacterial Strains InhibitedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Nitroisoxazole Derivative AP. aeruginosa16 µg/mL
Nitroisoxazole Derivative BK. pneumoniae64 µg/mL

The presence of the nitro group enhances the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which is critical in various inflammatory diseases.

Case Study: Anti-inflammatory Effects
A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the production of TNF-α and IL-6 cytokines when treated with the compound compared to controls .

Toxicity and Safety Profile

While exhibiting promising biological activities, caution must be exercised due to potential irritant properties associated with this compound. Safety data indicate that it should be handled with care in laboratory settings due to its irritant nature.

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole?

The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and dipolarophiles, such as alkenes or alkynes. Key steps include:

  • Generating nitrile oxides in situ from hydroxamoyl chlorides.
  • Reacting with dipolarophiles under controlled conditions (e.g., reflux in ethanol or DMSO).
  • Purification via recrystallization using water-ethanol mixtures to achieve >65% yields . Example protocols from analogous isoxazoles involve 18-hour reflux in DMSO followed by ice-water precipitation and chromatographic purification .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • IR spectroscopy : Identification of key functional groups (e.g., nitro group at ~1520 cm⁻¹, isoxazole ring C-O at ~1710 cm⁻¹) .
  • NMR spectroscopy : Distinct singlet signals for methyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.2–8.3 ppm) .
  • Elemental analysis : Confirmation of molecular formula (C₁₁H₁₀N₂O₃) and purity .

Q. What are the primary research applications of this compound?

Isoxazole derivatives are studied for:

  • Medicinal chemistry : Potential antimicrobial, anti-inflammatory, and cytotoxic activities.
  • Agrochemicals : Herbicidal or insecticidal properties due to nitro group reactivity.
  • Materials science : As precursors for boron-containing complexes (e.g., Suzuki-Miyaura coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cycloaddition efficiency compared to ethanol .
  • Temperature control : Prolonged reflux (18–24 hours) ensures complete reaction, while rapid cooling post-reaction minimizes byproducts .
  • Purification : Recrystallization with ethanol-water mixtures (1:3 ratio) improves crystallinity, achieving >98% purity .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected IR absorption frequencies) may arise from isomeric forms or hydrogen bonding. Strategies include:

  • Comparative analysis : Match experimental IR/NMR data with computational predictions (DFT calculations).
  • X-ray crystallography : Definitive confirmation of regiochemistry for nitrophenoxy positioning .
  • Isolation of intermediates : Verify reaction pathways using controlled stepwise synthesis .

Q. What methodologies are used to evaluate biological activity in isoxazole derivatives?

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) on cancer cell lines (e.g., HL-60 leukemia cells) .
  • Mechanistic studies : Western blotting to quantify apoptotic markers (Bax/Bcl-2 ratio) .
  • Docking simulations : Predict interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

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